molecular formula C10H14N2O2 B2543737 (1-cyclopentyl-1H-pyrazol-5-yl)acetic acid CAS No. 1328640-57-8

(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid

Cat. No. B2543737
M. Wt: 194.234
InChI Key: IUTBWMYYKPBPCN-UHFFFAOYSA-N
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Description

“(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid”, also known as CPAA or CZ-48, is a novel compound that is being investigated in scientific research due to its potential therapeutic applications. It has a molecular weight of 194.23 .


Synthesis Analysis

Pyrazole-bearing compounds, including “(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid”, are known for their diverse pharmacological effects. They are synthesized through a process involving elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The InChI code for “(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid” is 1S/C10H14N2O2/c13-10(14)7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7H2,(H,13,14) .


Physical And Chemical Properties Analysis

“(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid” is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Bioevaluation

Pyrazoles, including compounds like “(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid”, are crucial in pharmaceutical and agrochemical activities due to their varied biological properties. Novel pyrazole derivatives have been synthesized, showing potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These derivatives are synthesized using microwave conditions in ethanol or methanol/glacial acetic acid mixtures, with their structures characterized by techniques such as 1H NMR, IR, TLC, and elemental analysis (Sheetal et al., 2018).

Chemical Inhibitors

The study of cytochrome P450 (CYP) isoforms in human liver microsomes involves the use of chemical inhibitors, including pyrazole derivatives, to predict drug–drug interactions (DDIs). These inhibitors are crucial for deciphering the involvement of specific CYP isoforms in drug metabolism. The selectivity and potency of these inhibitors, such as those involving pyrazole structures, play a significant role in pharmaceutical research and development (S. C. Khojasteh et al., 2011).

Synthetic Strategies and Biological Activities

Pyrazole derivatives are synthesized through various methods, showing a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV. These activities highlight the importance of pyrazole moiety in medicinal chemistry, serving as a pharmacophore in many biologically active compounds. The synthesis often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine (A. M. Dar & Shamsuzzaman, 2015).

Therapeutic Targets for Neurodegenerative Disorders

Pyrazolines play a significant role in treating neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and psychiatric disorders. They have been found to exhibit neuroprotective properties, including inhibition of acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B), highlighting their potential in managing neurodegenerative conditions (M. Ahsan et al., 2022).

properties

IUPAC Name

2-(2-cyclopentylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(14)7-9-5-6-11-12(9)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTBWMYYKPBPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid

CAS RN

1328640-57-8
Record name 2-(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid
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